molecular formula C12H16N2O3 B2395141 ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 324526-60-5

ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B2395141
CAS RN: 324526-60-5
M. Wt: 236.271
InChI Key: DBAQVUNNUYCRKK-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (hydroxyimino)cyanoacetate, also known as Oxyma, is a compound that has been used in peptide synthesis . It’s a non-explosive alternative to HOBt .


Synthesis Analysis

Recent studies have described the use of ethyl 2-cyano-2-(hydroxyimino)acetate, Oxyma, as a powerful coupling methodology for peptide synthesis .


Chemical Reactions Analysis

Ethyl (hydroxyimino)cyanoacetate has been used in peptide synthesis . It’s a non-explosive alternative to HOBt and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .

Scientific Research Applications

Oxime Reactivators for Acetylcholinesterase (AChE) Inhibition

In the field of neurology and toxicology, oxime reactivators play a crucial role in treating organophosphorus agent intoxication. Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate derivatives have been investigated as non-pyridinium oxime AChE reactivators. These compounds hold promise for overcoming limitations associated with existing treatments .

Catalysis and Ethanol Synthesis

Understanding the mechanism of ethanol synthesis from acetic acid is essential for sustainable biofuel production. Researchers explore non-noble metal catalysts, and this compound could potentially contribute to the development of efficient catalysts for ethanol synthesis .

Research Use Only (RUO) Applications

As a Thermo Scientific Chemicals product, ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is designated for research use only (RUO). Researchers may employ it in various experimental contexts, such as method development, validation, and exploratory studies .

properties

IUPAC Name

ethyl (4Z)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQVUNNUYCRKK-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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